molecular formula C14H19N3O2 B8139468 (3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide

(3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide

Cat. No.: B8139468
M. Wt: 261.32 g/mol
InChI Key: ABIBRWJHSRZQSN-TZMCWYRMSA-N
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Description

(3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide is a complex organic compound featuring a fused bicyclic structure with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide typically involves multiple steps:

    Formation of the Octahydrofuro[3,2-c]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic structure.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the intermediate compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an antimicrobial or anticancer agent. Studies have shown that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable bicyclic structure.

Mechanism of Action

The mechanism of action of (3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The carboxamide group can also participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like pyridine-2-carboxamide and pyridine-3-carboxamide share structural similarities but lack the fused bicyclic structure.

    Fused Bicyclic Compounds: Compounds such as octahydro-1H-indole-2-carboxamide have similar bicyclic cores but different substituents.

Uniqueness

The uniqueness of (3aR,7aR)-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-c]pyridine-3a-carboxamide lies in its combination of a fused bicyclic structure with a pyridine moiety and a carboxamide group. This combination provides a distinct set of chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(3aR,7aR)-N-(pyridin-2-ylmethyl)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-13(17-9-11-3-1-2-6-16-11)14-5-8-19-12(14)4-7-15-10-14/h1-3,6,12,15H,4-5,7-10H2,(H,17,18)/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIBRWJHSRZQSN-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1OCC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]2([C@@H]1OCC2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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